molecular formula C29H22F4N4 B10914843 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10914843
M. Wt: 502.5 g/mol
InChI Key: IOTAIXWOJOGOOK-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the pyrimidine ring, followed by the introduction of the fluorophenyl, pyrazolyl, and trifluoromethyl groups. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methyl groups makes it susceptible to oxidation, forming corresponding alcohols or ketones.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form amines or alcohols.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the pyrazolyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with fluorine and trifluoromethyl groups. For example:

    4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

    4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(difluoromethyl)pyrimidine: This compound has a difluoromethyl group instead of a trifluoromethyl group, which can influence its chemical stability and biological activity. The uniqueness of 4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H22F4N4

Molecular Weight

502.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H22F4N4/c1-17-6-4-8-21(14-17)26-19(3)27(22-9-5-7-18(2)15-22)37(36-26)28-34-24(16-25(35-28)29(31,32)33)20-10-12-23(30)13-11-20/h4-16H,1-3H3

InChI Key

IOTAIXWOJOGOOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=CC(=C5)C)C

Origin of Product

United States

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